Welcome to the BenchChem Online Store!
molecular formula C10H10F2O2 B2557971 3,5-Difluoro-4-isopropoxybenzaldehyde CAS No. 1509381-38-7

3,5-Difluoro-4-isopropoxybenzaldehyde

Cat. No. B2557971
M. Wt: 200.185
InChI Key: FCGBFCNZBDWSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07714010B2

Procedure details

To a suspension of 3,5-difluoro-4-hydroxy-benzaldehyde as a colourless solid (0.81 g) and K2CO3 (2.14 g; 15.4 mmol) in MeCN (15 ml) is added 2-bromopropane (1.45 ml) dropwise. The mixture is stirred at 65° C. for 24 h. After evaporation of the solvent the residue is taken-up in Et2O and water. The organic layer is separated and extracted with brine, dried over MgSO4 and evaporated to give 3,5-difluoro-4-isopropoxy-benzaldehyde (0.14 g).
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[OH:10])[CH:5]=[O:6].C([O-])([O-])=O.[K+].[K+].Br[CH:19]([CH3:21])[CH3:20]>CC#N>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[O:10][CH:19]([CH3:21])[CH3:20])[CH:5]=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.81 g
Type
reactant
Smiles
FC=1C=C(C=O)C=C(C1O)F
Name
Quantity
2.14 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
1.45 mL
Type
reactant
Smiles
BrC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 65° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the residue
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC=1C=C(C=O)C=C(C1OC(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.